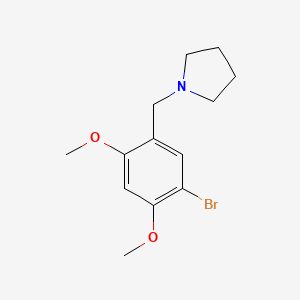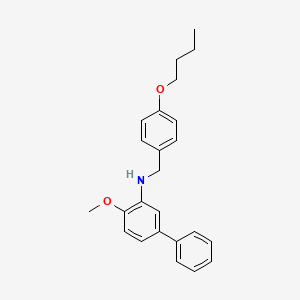![molecular formula C17H27NO6 B5180273 N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as FPEI, is a type of cationic polymer that has been widely used in scientific research. FPEI has a unique structure that makes it suitable for a variety of applications, including drug delivery, gene therapy, and tissue engineering.
科学的研究の応用
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively used in scientific research due to its unique properties. One of the main applications of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is in gene delivery. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can complex with DNA and form stable nanoparticles that can efficiently deliver genes to cells. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in drug delivery, as it can bind to negatively charged drugs and protect them from degradation. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in tissue engineering, as it can promote cell adhesion and proliferation.
作用機序
The mechanism of action of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is based on its cationic charge. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can complex with negatively charged molecules such as DNA, RNA, and drugs. The resulting complex can then enter cells through endocytosis. Once inside the cell, the N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate complex can release its cargo, leading to gene expression or drug delivery.
Biochemical and Physiological Effects:
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have low toxicity and biocompatibility in vitro and in vivo. However, high concentrations of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can lead to cytotoxicity and inflammation. Therefore, careful dose optimization is required when using N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in scientific research.
実験室実験の利点と制限
One of the main advantages of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is its versatility. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be used for a variety of applications, including gene delivery, drug delivery, and tissue engineering. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is also relatively easy to synthesize and can be produced on a large scale. However, N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has some limitations, including its potential cytotoxicity at high concentrations and its limited stability in biological fluids.
将来の方向性
There are several future directions for N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate research. One direction is to optimize the synthesis method to improve the stability and biocompatibility of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. Another direction is to explore new applications of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, such as in cancer therapy or immunotherapy. Finally, further research is needed to understand the mechanism of action of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and to improve its efficiency and specificity.
合成法
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be synthesized through a simple one-pot reaction using commercially available starting materials. The synthesis involves the reaction of 2-(2-ethylphenoxy)ethylamine with 2-chloro-N-(propan-2-yl)propan-1-amine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. The synthesis method is relatively easy to perform and can be scaled up for industrial production.
特性
IUPAC Name |
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-4-14-7-5-6-8-15(14)18-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHJRKPDCYOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)


![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)


![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)